molecular formula C16H14O5 B13349996 rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate

Cat. No.: B13349996
M. Wt: 286.28 g/mol
InChI Key: BPPAROUEECPSAP-SUHUHFCYSA-N
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Description

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate: is a complex organic compound with a unique structure. It belongs to the class of anthracene derivatives, which are known for their diverse chemical properties and applications. This compound is characterized by its hexahydroanthracene core, which is substituted with hydroxy and dioxo groups, making it a versatile molecule in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the hexahydroanthracene core: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of hydroxy and dioxo groups: These functional groups are introduced through selective oxidation and hydroxylation reactions.

    Acetylation: The final step involves the acetylation of the hydroxy group to form the acetate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form additional carbonyl compounds.

    Reduction: The dioxo groups can be reduced to form hydroxy groups.

    Substitution: The acetate group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield diols.

Scientific Research Applications

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

rel-(1R,4aS,9aS)-8-Hydroxy-9,10-dioxo-1,4,4a,9,9a,10-hexahydroanthracen-1-yl acetate is unique due to its specific substitution pattern and the presence of both hydroxy and dioxo groups. This makes it a versatile compound with distinct chemical properties compared to its analogs.

Properties

Molecular Formula

C16H14O5

Molecular Weight

286.28 g/mol

IUPAC Name

[(1R,4aS,9aS)-8-hydroxy-9,10-dioxo-1,4,4a,9a-tetrahydroanthracen-1-yl] acetate

InChI

InChI=1S/C16H14O5/c1-8(17)21-12-7-3-5-10-14(12)16(20)13-9(15(10)19)4-2-6-11(13)18/h2-4,6-7,10,12,14,18H,5H2,1H3/t10-,12+,14-/m0/s1

InChI Key

BPPAROUEECPSAP-SUHUHFCYSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C=CC[C@H]2[C@@H]1C(=O)C3=C(C2=O)C=CC=C3O

Canonical SMILES

CC(=O)OC1C=CCC2C1C(=O)C3=C(C2=O)C=CC=C3O

Origin of Product

United States

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